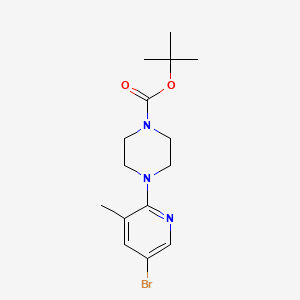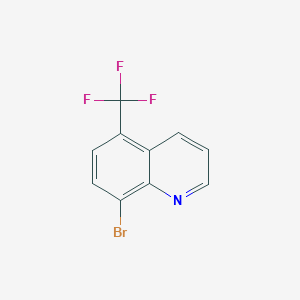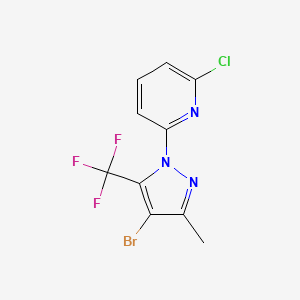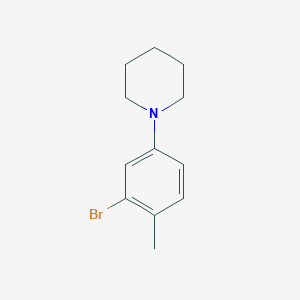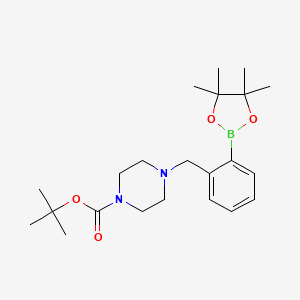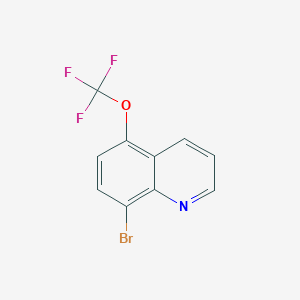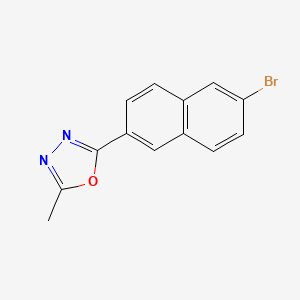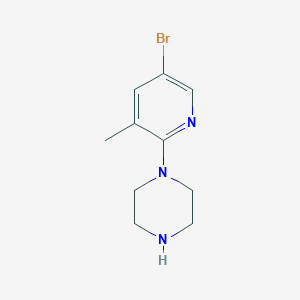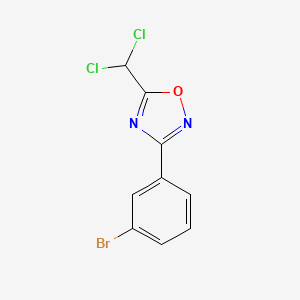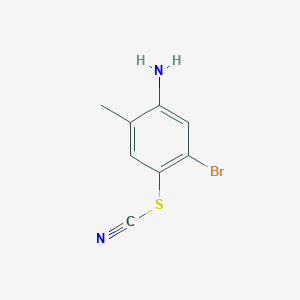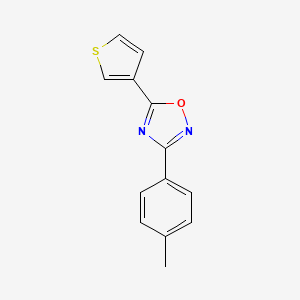![molecular formula C13H19BrN2O B1373344 [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol CAS No. 1306603-66-6](/img/structure/B1373344.png)
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a piperidine ring, and a pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from ethylamine and other precursors.
Coupling Reaction: The piperidine ring is then coupled with the brominated pyridine ring under specific conditions to form the final compound.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated compounds or reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is used in various scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate biological pathways and lead to various effects .
Comparación Con Compuestos Similares
Similar Compounds
- [5-Bromo-2-(3-methylpiperidin-1-yl)pyridin-3-yl]methanol
- [5-Bromo-2-(3-propylpiperidin-1-yl)pyridin-3-yl]methanol
- [5-Bromo-2-(3-isopropylpiperidin-1-yl)pyridin-3-yl]methanol
Uniqueness
The uniqueness of [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group on the piperidine ring can affect the compound’s binding affinity and selectivity compared to similar compounds .
Propiedades
IUPAC Name |
[5-bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-2-10-4-3-5-16(8-10)13-11(9-17)6-12(14)7-15-13/h6-7,10,17H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWCCOSPTWYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2=C(C=C(C=N2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
